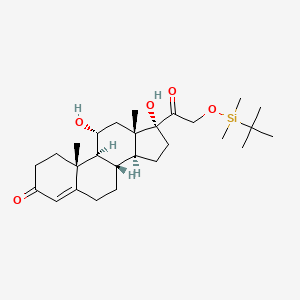
17-O-tert-Butyldimethylsilyl-11-epiprednisolone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17-O-tert-Butyldimethylsilyl-11-epiprednisolone is a synthetic derivative of prednisolone, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties. The compound has a molecular formula of C27H44O5Si and a molecular weight of 476.721 g/mol . It is primarily used as an intermediate in the synthesis of prednisolone and related compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-O-tert-Butyldimethylsilyl-11-epiprednisolone involves the protection of the hydroxyl group at the 17th position of prednisolone with a tert-butyldimethylsilyl (TBDMS) group. This is typically achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine . The reaction is carried out in an aprotic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions
17-O-tert-Butyldimethylsilyl-11-epiprednisolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: The TBDMS group can be substituted with other protective groups or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
科学研究应用
17-O-tert-Butyldimethylsilyl-11-epiprednisolone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of prednisolone and other glucocorticoids.
Biology: Studying the effects of glucocorticoids on cellular processes.
Medicine: Researching new anti-inflammatory and immunosuppressive drugs.
Industry: Used in the production of pharmaceuticals and as a reference standard in quality control
作用机制
The mechanism of action of 17-O-tert-Butyldimethylsilyl-11-epiprednisolone involves its conversion to prednisolone, which then exerts its effects by binding to glucocorticoid receptors. This binding leads to the modulation of gene expression and the suppression of inflammatory and immune responses . The molecular targets include various cytokines and enzymes involved in the inflammatory process.
相似化合物的比较
Similar Compounds
Prednisolone: The parent compound, widely used for its anti-inflammatory and immunosuppressive properties.
Prednisone: A prodrug of prednisolone, converted to prednisolone in the liver.
Dexamethasone: A more potent glucocorticoid with similar applications
Uniqueness
17-O-tert-Butyldimethylsilyl-11-epiprednisolone is unique due to the presence of the TBDMS protective group, which enhances its stability and allows for selective reactions at other positions on the molecule .
属性
分子式 |
C27H44O5Si |
|---|---|
分子量 |
476.7 g/mol |
IUPAC 名称 |
(8S,9S,10R,11R,13S,14S,17R)-17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O5Si/c1-24(2,3)33(6,7)32-16-22(30)27(31)13-11-20-19-9-8-17-14-18(28)10-12-25(17,4)23(19)21(29)15-26(20,27)5/h14,19-21,23,29,31H,8-13,15-16H2,1-7H3/t19-,20-,21+,23+,25-,26-,27-/m0/s1 |
InChI 键 |
SATPXNWCXPQIRE-AWBSVRSOSA-N |
手性 SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO[Si](C)(C)C(C)(C)C)O)C)O |
规范 SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO[Si](C)(C)C(C)(C)C)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl](/img/structure/B13858183.png)

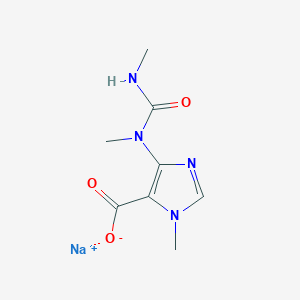
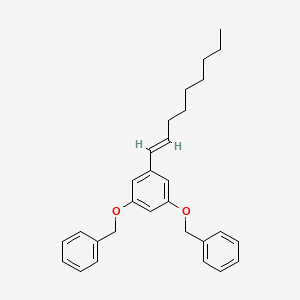
![2-[(Ethoxyhydroxyphosphinyl)oxy]-N,N,N-trimethylethanaminium Inner Salt](/img/structure/B13858214.png)

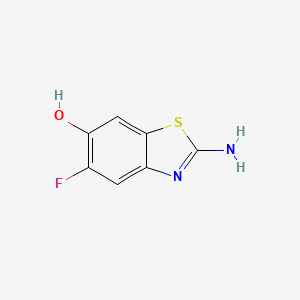
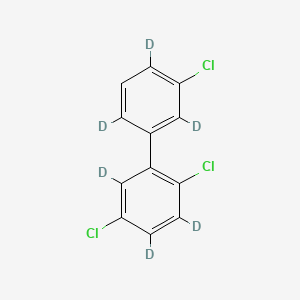
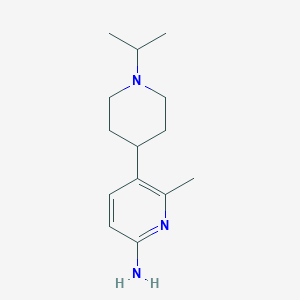
![3-[4-[(3,4-Dichlorophenyl)methylamino]phenyl]-3-ethoxypropanoic acid](/img/structure/B13858230.png)
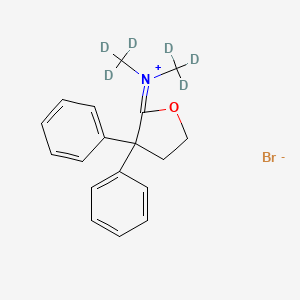
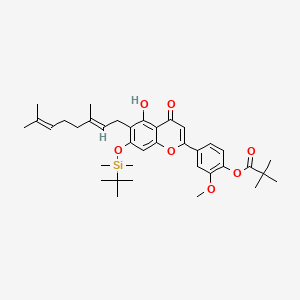

![8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13858249.png)
